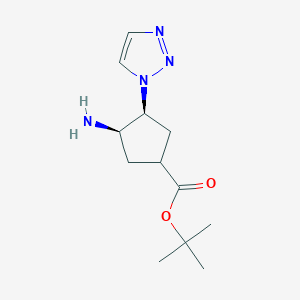
Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the amino and triazole groups through nucleophilic substitution reactions. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions
Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, this compound is valuable in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Due to its potential bioactivity, this compound is being investigated for its use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
作用机制
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can play a role in the compound’s mechanism of action.
相似化合物的比较
Similar Compounds
Similar compounds to tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate include other cyclopentane derivatives with amino and triazole substituents, such as:
- Tert-butyl (3R,4S)-3-amino-4-(imidazol-1-yl)cyclopentane-1-carboxylate
- Tert-butyl (3R,4S)-3-amino-4-(pyrazol-1-yl)cyclopentane-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential bioactivity. The presence of the triazole ring, in particular, provides distinct advantages in terms of stability and binding affinity to biological targets, making it a valuable compound for research and development in various fields .
生物活性
Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H20N4O3
- SMILES Notation : CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(C=N2)N
- InChI Key : NAZRJMZPWGYKGP-ZJUUUORDSA-N
The compound contains a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The cyclopentane structure contributes to its conformational flexibility, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds containing triazole moieties exhibit significant activity against various bacterial and fungal strains. For instance, similar triazole compounds have demonstrated efficacy against Candida species and Staphylococcus aureus .
The mechanism by which triazoles exert their effects often involves the inhibition of specific enzymes crucial for cell wall synthesis or metabolic processes in microorganisms. For example:
- Inhibition of Cytochrome P450 : Triazoles can inhibit lanosterol 14α-demethylase, an enzyme necessary for ergosterol biosynthesis in fungi, leading to cell membrane disruption.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, affecting replication and transcription processes.
Case Studies
-
Study on Antifungal Activity :
A study evaluated the antifungal efficacy of various triazole derivatives, including those structurally similar to this compound. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Candida albicans . -
Antibacterial Properties :
Another research focused on the antibacterial activity of triazole derivatives against Escherichia coli. The study reported significant antibacterial effects with varying MIC values depending on the substituents on the triazole ring .
Data Tables
属性
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3/t8?,9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIHLQIYHBLSOW-XVBQNVSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1C[C@H]([C@H](C1)N2C=CN=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














